Cas no 1315345-29-9 (1-Ethyl-6-fluoro-8-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid)

1-Ethyl-6-fluoro-8-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid structure
1315345-29-9 structure
商品名:1-Ethyl-6-fluoro-8-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid
CAS番号:1315345-29-9
MF:C13H12FNO3
メガワット:249.237687110901
CID:5207661

1-Ethyl-6-fluoro-8-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-Ethyl-6-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
    • 1-Ethyl-6-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylicacid
    • SB70821
    • 1-Ethyl-6-fluoro-8-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid
    • 3-Quinolinecarboxylic acid, 1-ethyl-6-fluoro-1,4-dihydro-8-methyl-4-oxo-
    • インチ: 1S/C13H12FNO3/c1-3-15-6-10(13(17)18)12(16)9-5-8(14)4-7(2)11(9)15/h4-6H,3H2,1-2H3,(H,17,18)
    • InChIKey: RDTYNDXBOATSLE-UHFFFAOYSA-N
    • ほほえんだ: FC1C=C(C)C2=C(C=1)C(C(C(=O)O)=CN2CC)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 407
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 57.6

1-Ethyl-6-fluoro-8-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM493659-1g
1-Ethyl-6-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylicacid
1315345-29-9 97%
1g
$*** 2023-03-28
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD610065-1g
1-Ethyl-6-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
1315345-29-9 97%
1g
¥2849.0 2023-04-03

1-Ethyl-6-fluoro-8-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid 関連文献

1-Ethyl-6-fluoro-8-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acidに関する追加情報

1-Ethyl-6-fluoro-8-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic Acid (CAS No. 1315345-29-9): An Overview of a Promising Quinoline Derivative

1-Ethyl-6-fluoro-8-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid (CAS No. 1315345-29-9) is a quinoline derivative that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to a class of molecules known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique combination of substituents in this molecule, particularly the ethyl, fluoro, and methyl groups, contributes to its distinct pharmacological profile.

The chemical structure of 1-Ethyl-6-fluoro-8-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid is characterized by a quinoline core with specific functional groups attached at key positions. The presence of the carboxylic acid group at the C3 position and the substitution pattern on the quinoline ring provide this compound with unique chemical and biological properties. Recent studies have highlighted the importance of these structural features in modulating the compound's activity and selectivity.

In terms of synthesis, 1-Ethyl-6-fluoro-8-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid can be prepared through a series of well-established organic reactions. One common approach involves the condensation of an appropriate arylamine with a β-keto ester, followed by cyclization and further functionalization steps. The synthetic route is highly versatile and can be adapted to introduce various substituents, allowing for the exploration of structure-activity relationships (SAR) in drug discovery.

The biological activity of 1-Ethyl-6-fluoro-8-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid has been extensively studied in both in vitro and in vivo models. Research has shown that this compound exhibits potent antimicrobial activity against a range of bacterial strains, including both Gram-positive and Gram-negative species. The mechanism of action is thought to involve the disruption of bacterial cell wall synthesis and membrane integrity, making it a promising candidate for the development of novel antibiotics.

Beyond its antimicrobial properties, 1-Ethyl-6-fluoro-8-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid has also demonstrated significant anti-inflammatory effects. In preclinical studies, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, as well as reduce oxidative stress in inflamed tissues. These findings suggest that this compound could be useful in treating inflammatory diseases such as arthritis and colitis.

In the realm of cancer research, 1-Ethyl-6-fluoro-8-methyl-4-oxo-1,4-dihydro-quinoinecarboxylic acid has shown promise as an anticancer agent. Studies have reported that it can induce apoptosis in various cancer cell lines by targeting key signaling pathways involved in cell survival and proliferation. For example, it has been found to inhibit the activation of Akt and ERK signaling pathways, which are frequently dysregulated in cancer cells.

The pharmacokinetic properties of 1-Ethyl--fluoro--methyl--oxo-,dihydro-quinoinecarboxylic acid have also been investigated to assess its potential as a therapeutic agent. Preclinical data indicate that it exhibits favorable oral bioavailability and a reasonable half-life in animal models. However, further optimization may be necessary to improve its pharmacokinetic profile for clinical applications.

Toxicity studies have shown that 1-Ethyl--fluoro--methyl--oxo-,dihydro-quinoinecarboxylic acid is generally well-tolerated at therapeutic doses. However, as with any new drug candidate, comprehensive safety evaluations are essential before advancing to clinical trials. Ongoing research is focused on identifying potential off-target effects and optimizing dosing regimens to maximize efficacy while minimizing adverse effects.

In conclusion, 1-Ethyl--fluoro--methyl--oxo-,dihydro-quinoinecarboxylic acid (CAS No. 1315345--9) represents a promising lead compound in the development of novel therapeutics for various diseases. Its unique chemical structure and diverse biological activities make it an attractive target for further investigation and optimization. As research continues to uncover new insights into its mechanisms of action and potential applications, this quinoline derivative holds significant promise for advancing medical treatments in multiple areas.

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